Diclofenac Ethyl Ester

Vue d'ensemble

Description

Le diclofénac éthylique est un dérivé du diclofénac, un médicament anti-inflammatoire non stéroïdien (AINS) largement utilisé. Il est connu pour ses propriétés analgésiques, anti-inflammatoires et antipyrétiques. Le diclofénac éthylique est souvent utilisé dans les formulations pharmaceutiques pour améliorer la solubilité et la biodisponibilité du diclofénac .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le diclofénac éthylique peut être synthétisé par estérification de l'acide diclofénac avec de l'éthanol. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide chlorhydrique pour faciliter le processus d'estérification. La réaction est effectuée sous reflux pour assurer une conversion complète de l'acide en ester .

Méthodes de production industrielle : Dans les milieux industriels, la production de diclofénac éthylique implique des processus d'estérification à grande échelle. Le mélange réactionnel est continuellement agité et chauffé pour maintenir la température souhaitée. Une fois la réaction terminée, le produit est purifié par distillation ou recristallisation pour obtenir du diclofénac éthylique de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le diclofénac éthylique subit diverses réactions chimiques, notamment :

Hydrolyse : En présence d'eau ou de solutions aqueuses, le diclofénac éthylique peut s'hydrolyser pour reformer de l'acide diclofénac et de l'éthanol.

Oxydation : Le diclofénac éthylique peut être oxydé pour former de l'acide diclofénac et d'autres produits d'oxydation.

Substitution : Le groupe ester du diclofénac éthylique peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Hydrolyse : Des conditions acides ou basiques, telles que l'acide chlorhydrique ou l'hydroxyde de sodium, sont couramment utilisées.

Oxydation : Des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Substitution : Différents nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés :

Hydrolyse : Acide diclofénac et éthanol.

Oxydation : Acide diclofénac et autres sous-produits d'oxydation.

Substitution : Selon le nucléophile utilisé, différents produits substitués peuvent être formés.

4. Applications de la recherche scientifique

Le diclofénac éthylique a plusieurs applications de recherche scientifique, notamment :

Recherche pharmaceutique : Il est utilisé pour étudier la pharmacocinétique et la pharmacodynamie des dérivés du diclofénac.

Études biologiques : Le diclofénac éthylique est utilisé dans des études relatives à l'inflammation, à la gestion de la douleur et aux mécanismes d'action des AINS.

Applications industrielles : Il est utilisé dans le développement de nouveaux systèmes d'administration de médicaments, tels que les nanocapsules à noyau lipidique et les micelles polymériques, pour améliorer l'administration et l'efficacité du diclofénac.

5. Mécanisme d'action

Le diclofénac éthylique exerce ses effets en inhibant l'activité des enzymes cyclooxygénases (COX-1 et COX-2). Ces enzymes sont responsables de la synthèse des prostaglandines, qui jouent un rôle essentiel dans l'inflammation et la signalisation de la douleur. En inhibant les enzymes cyclooxygénases, le diclofénac éthylique réduit la production de prostaglandines, atténuant ainsi la douleur et l'inflammation .

Composés similaires :

Diclofénac sodique : Une forme saline du diclofénac, couramment utilisée dans les formulations orales et topiques.

Diclofénac potassique : Une autre forme saline du diclofénac, connue pour son début d'action rapide.

Diclofénac diéthylamine : Un dérivé utilisé dans les formulations topiques pour le soulagement local de la douleur.

Comparaison : Le diclofénac éthylique est unique par sa solubilité et sa biodisponibilité améliorées par rapport à d'autres dérivés du diclofénac. Sa forme ester permet une meilleure absorption et distribution dans l'organisme, ce qui en fait un composé précieux dans la recherche et le développement pharmaceutiques .

Applications De Recherche Scientifique

Sustained-Release Formulations

Research has demonstrated that diclofenac ethyl ester can be formulated for sustained-release delivery, improving therapeutic outcomes by maintaining consistent drug levels in the bloodstream. A study indicated that novel ester derivatives of diclofenac were developed for optimal transdermal and intestinal release, which significantly reduces irritation associated with traditional formulations .

Prodrug Development

The synthesis of various prodrugs, including the N-ethoxycarbonylmorpholine ester of diclofenac, has shown promising results in terms of stability and reduced ulcerogenicity compared to the parent drug. In pharmacokinetic studies involving rabbits, this prodrug exhibited similar absorption rates while causing significantly fewer gastrointestinal lesions .

Nanoparticle Formulations

This compound has been incorporated into nanoparticle systems to enhance delivery to inflamed tissues. Studies have indicated that these nanoparticles can effectively accumulate in inflamed areas, providing targeted anti-inflammatory effects while minimizing systemic side effects .

Case Study 1: Ulcerogenicity Reduction

A comparative study evaluated the ulcerogenic effects of diclofenac sodium versus its ethyl ester prodrug in Sprague-Dawley rats. The results showed that the prodrug resulted in fewer lesions and smaller ulcer sizes, suggesting a safer profile for gastrointestinal use .

| Treatment Group | Average Lesions | Ulcer Score |

|---|---|---|

| Diclofenac Sodium | 82 lesions (large) | 4 |

| This compound Prodrug | <5 punctiform lesions | 0 |

Case Study 2: Micellar Delivery Systems

Polymeric micelles formulated with this compound were studied for their ability to deliver the drug effectively while reducing cardiovascular toxicity associated with conventional NSAIDs. The micelles demonstrated enhanced solubility and stability, making them suitable for clinical applications .

Comparative Analysis of Diclofenac Derivatives

The following table summarizes key characteristics and applications of various diclofenac derivatives, including this compound:

| Compound Type | Key Features | Applications |

|---|---|---|

| Diclofenac Sodium | Standard NSAID; high ulcerogenicity | Pain relief, inflammation reduction |

| This compound | Prodrug; lower ulcerogenicity | Sustained-release formulations |

| N-Ethoxycarbonylmorpholine Ester | Similar absorption; reduced gastrointestinal damage | Prodrug development |

| Nanoparticle Formulations | Targeted delivery; enhanced accumulation in inflamed tissues | Localized treatment for inflammatory conditions |

Mécanisme D'action

Diclofenac ethyl ester exerts its effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which play a key role in inflammation and pain signaling. By inhibiting cyclooxygenase enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparaison Avec Des Composés Similaires

Diclofenac Sodium: A salt form of diclofenac, commonly used in oral and topical formulations.

Diclofenac Potassium: Another salt form of diclofenac, known for its rapid onset of action.

Diclofenac Diethylamine: A derivative used in topical formulations for localized pain relief.

Comparison: Diclofenac ethyl ester is unique in its enhanced solubility and bioavailability compared to other diclofenac derivatives. Its ester form allows for better absorption and distribution in the body, making it a valuable compound in pharmaceutical research and development .

Activité Biologique

Diclofenac ethyl ester (DFEE) is a prodrug of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The biological activity of DFEE is primarily characterized by its anti-inflammatory and analgesic properties, which are significant for treating various inflammatory conditions. This article discusses the biological activity of DFEE, including its mechanism of action, pharmacokinetics, and comparative studies with other formulations.

Diclofenac, including its ethyl ester form, exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes—specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which play key roles in inflammation and pain signaling. By inhibiting these enzymes, DFEE reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Pharmacokinetics

The pharmacokinetic profile of DFEE is crucial for understanding its efficacy and safety. Key pharmacokinetic parameters include:

- Absorption : DFEE is absorbed after administration and converted to diclofenac in the body.

- Distribution : It has a volume of distribution ranging from 5 to 10 L, with significant distribution to synovial fluid.

- Metabolism : DFEE undergoes hydrolysis to release diclofenac, which is then metabolized primarily by cytochrome P450 enzymes.

- Elimination : Approximately 60-70% of the administered dose is excreted via urine as metabolites .

Ulcerogenicity

One significant advantage of DFEE over diclofenac is its reduced ulcerogenic potential. A study comparing the ulcerogenic effects of diclofenac sodium and DFEE in Sprague-Dawley rats demonstrated that DFEE resulted in significantly fewer and smaller gastric lesions compared to diclofenac sodium . The following table summarizes these findings:

| Treatment | Average Lesions | Ulcer Score |

|---|---|---|

| Diclofenac Sodium | 82 | 4 |

| This compound | <5 | 0 |

This reduction in gastrointestinal toxicity makes DFEE a preferable option for long-term treatment strategies.

Anti-inflammatory Activity

In terms of anti-inflammatory efficacy, various studies have shown that DFEE exhibits comparable or enhanced activity compared to its parent compound. For instance, a study utilizing animal models indicated that DFEE demonstrated significant anti-inflammatory effects similar to those observed with diclofenac sodium but with improved safety profiles .

Case Studies

A notable case study involved the use of polymeric micelles for the delivery of DFEE. These formulations showed enhanced bioavailability and targeted delivery, leading to improved therapeutic outcomes in inflammatory conditions. The study highlighted that the use of polymeric carriers significantly increased the delivery efficiency of DFEE compared to free diclofenac formulations .

Cocrystal Formation

Recent research has also explored the formation of cocrystals between DFEE and diclofenac acid. This approach aims to enhance stability and solubility while maintaining biological activity. The cocrystal exhibited promising anti-inflammatory activity, suggesting that such formulations could offer new avenues for improving drug delivery systems .

Propriétés

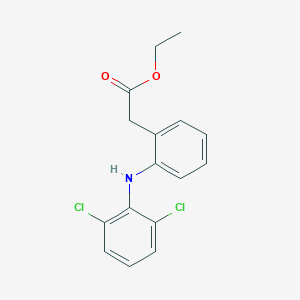

IUPAC Name |

ethyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-2-21-15(20)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBCAMNSNFVYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464198 | |

| Record name | Diclofenac Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15307-77-4 | |

| Record name | Diclofenac ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl diclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENAC ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAU4NB2RBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Diclofenac Ethyl Ester being investigated as a potential improvement over traditional Diclofenac, particularly regarding cardiovascular safety?

A1: Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), carries a known risk of cardiovascular side effects. Research suggests that the extent of the drug's presence in the heart contributes to this risk []. this compound, when encapsulated in polymeric micelles, has demonstrated a modified biodistribution profile in a rat model of adjuvant arthritis. This altered distribution resulted in reduced accumulation of the drug in the heart compared to free Diclofenac, despite comparable anti-arthritic efficacy []. This targeted delivery approach, utilizing this compound, presents a promising strategy for potentially mitigating the cardiovascular risks associated with traditional Diclofenac therapy.

Q2: How does the encapsulation of this compound in polymeric micelles specifically affect its distribution and impact potential cardiovascular risks?

A2: Researchers utilized methoxypoly(ethylene oxide)-block-poly(ε-caprolactone) (PEO-b-PCL) to create polymeric micelles encapsulating this compound []. In a rat model of adjuvant arthritis, this formulation, termed DFEE-TM, exhibited a unique distribution pattern. DFEE-TM accumulated in the inflamed joints while demonstrating reduced accumulation in the heart compared to free Diclofenac []. This targeted delivery to the site of inflammation, coupled with reduced cardiac exposure, offers a potential mechanism for minimizing the cardiovascular risks associated with Diclofenac. Furthermore, the study observed a favorable shift in the ratio of cardiotoxic to cardioprotective metabolites of arachidonic acid in the hearts and plasma of rats treated with DFEE-TM, further supporting the potential for reduced cardiovascular risk with this delivery method [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.